

Toxicological Profile of Perfluoroctadecanoic Acid (PFODA): An In-depth Technical Guide

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Compound of Interest

Compound Name: *Perfluoroctadecanoic acid*

Cat. No.: *B101006*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroctadecanoic acid (PFODA), a long-chain per- and polyfluoroalkyl substance (PFAS), has garnered significant attention due to its persistence, bioaccumulative potential, and diverse toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of PFODA, synthesizing data from numerous studies to inform researchers, scientists, and drug development professionals. The primary toxicological concerns associated with PFODA exposure include hepatotoxicity, immunotoxicity, reproductive and developmental toxicity, and potential carcinogenicity. The mechanisms underlying these effects are complex and appear to be mediated, in part, through the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPAR α), and modulation of inflammatory signaling pathways. This document presents quantitative data in structured tables, details experimental protocols for key toxicological assays, and provides visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of PFODA.

Toxicokinetics

The toxicokinetic profile of perfluoroalkyl substances is heavily influenced by their carbon chain length, and PFODA, as a long-chain PFAS, exhibits a tendency for bioaccumulation.

Absorption, Distribution, Metabolism, and Excretion

Studies in rats have shown that PFODA is readily absorbed after oral administration. Following absorption, it primarily distributes to the liver, with lower concentrations found in the kidney and brain. Unlike many organic compounds, PFODA is not significantly metabolized in the body. Its excretion is slow, contributing to a long biological half-life. Interestingly, sex-specific differences in toxicokinetics have been observed for some PFAS, although for PFODA, no significant sex difference in elimination half-life was found in Sprague-Dawley rats. However, female rats administered PFODA showed a higher plasma area under the curve (AUC)/dose and slower clearance compared to males, suggesting a potential for greater systemic exposure in females.

[\[1\]](#)

Table 1: Toxicokinetic Parameters of **Perfluorooctadecanoic Acid** (PFODA) in Sprague-Dawley Rats

Parameter	Male	Female	Reference
Elimination Half-life (t _{1/2})	No significant sex difference reported	No significant sex difference reported	[1]
Plasma AUC/dose	Lower	Higher	[1]
Clearance	Faster	Slower	[1]
Primary Distribution Organ	Liver	Liver	[1]

Acute, Sub-chronic, and Chronic Toxicity

PFODA demonstrates significant toxicity following acute, sub-chronic, and chronic exposures, with the liver being a primary target organ.

Acute Toxicity

Acute exposure to high doses of PFODA can induce significant toxicity, including mortality. Studies in male Fischer rats have established a 30-day LD₅₀ (lethal dose for 50% of the population) following a single intraperitoneal injection.

Table 2: Acute Toxicity of **Perfluorooctadecanoic Acid** (PFODA)

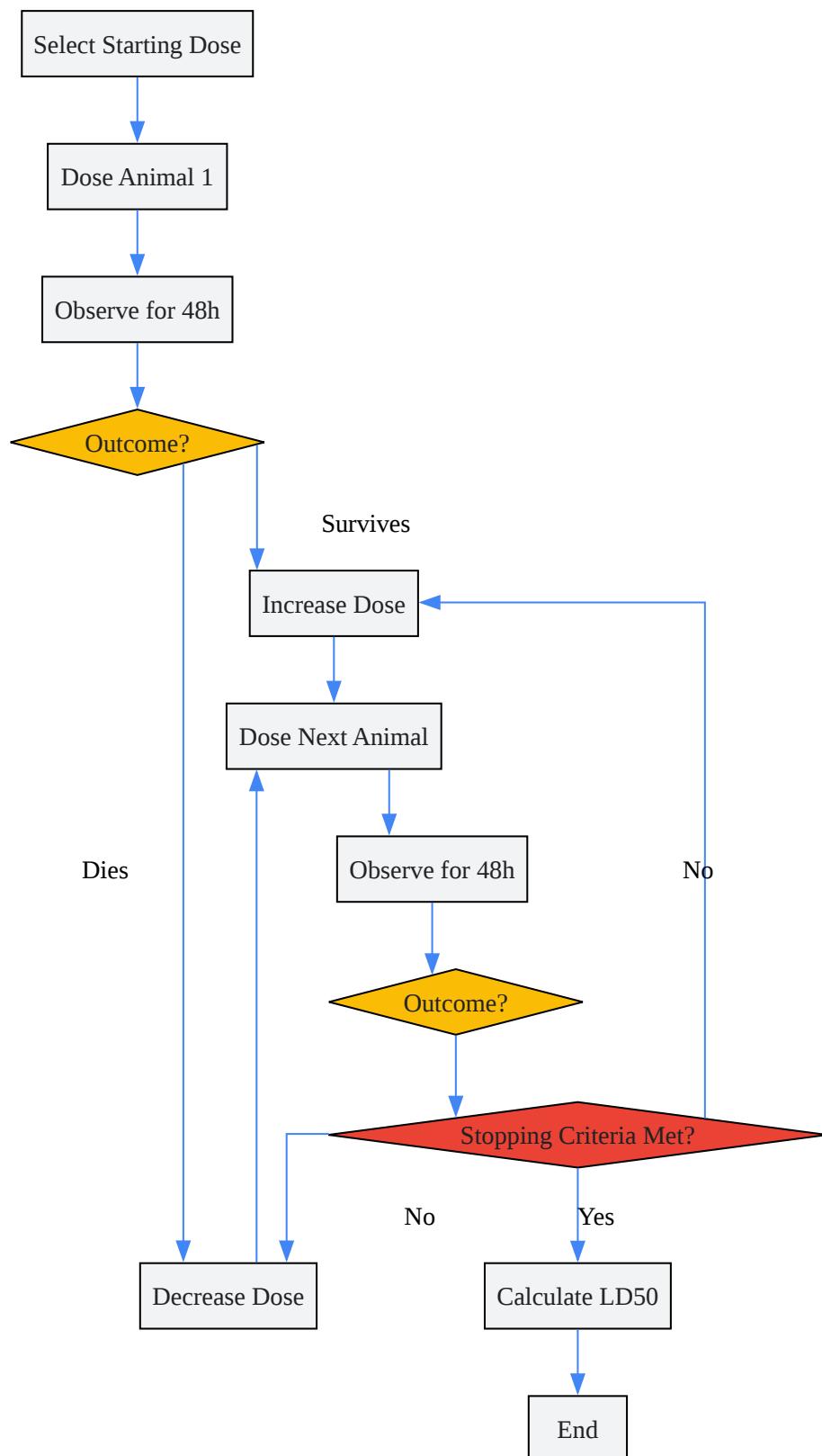
Species	Route of Administration	LD50	Observed Effects	Reference
Male Fischer Rats	Intraperitoneal	41 mg/kg (30-day)	Delayed lethality, significant weight loss, decreased food intake, increased liver weight.	[2]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a method to determine the acute oral toxicity of a substance that minimizes the number of animals required. It is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 425.

- **Animal Model:** Typically, a small number of female rats are used.
- **Housing and Acclimatization:** Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before dosing.
- **Dose Selection and Administration:**
 - A starting dose is selected based on available information or, in its absence, a default value (e.g., 175 mg/kg) is used.
 - A single animal is dosed via oral gavage.
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 48 hours.
- **Sequential Dosing:**
 - If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
 - If the animal dies, the next animal is dosed at a lower level.

- Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a certain number of reversals in outcome (survival/death) have occurred.
- Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

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Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

Genotoxicity

The genotoxic potential of PFODA has been evaluated in a battery of in vitro and in vivo assays.

In Vitro and In Vivo Studies

PFODA has been tested for its ability to induce gene mutations, chromosomal aberrations, and other forms of DNA damage.

Table 3: Genotoxicity of **Perfluorooctadecanoic Acid (PFODA)**

Assay	System	Metabolic Activation	Result	Reference
Ames Salmonella/micro somal mutagenicity assay	<i>S. typhimurium</i>	With and without S9	Negative	[3][4]
HGPRT gene mutation assay	Chinese hamster ovary (CHO) cells	With and without S9	Negative	[3]
Sister chromatid exchange (SCE) assay	CHO cells	With and without S9	Negative	[3][4]
Chromosomal aberration assay	CHO cells	Without S9	Negative	[3][4]
Chromosomal aberration assay	CHO cells	With S9	Positive (at high, cytotoxic concentrations)	[3][4]
Unscheduled DNA synthesis (UDS)	In vivo/in vitro	N/A	Negative	[3]
S-phase DNA synthesis	In vivo/in vitro	N/A	Positive	[3][4]

The results suggest that PFODA is not mutagenic in bacterial systems and does not induce gene mutations or sister chromatid exchanges in mammalian cells.[3][4] However, it did induce chromosomal aberrations in CHO cells at high, cytotoxic concentrations in the presence of metabolic activation.[3][4] The induction of S-phase DNA synthesis suggests a potential for cell proliferation.[3][4]

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

- Cell Cultures: Established cell lines (e.g., Chinese hamster ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- Exposure:
 - Cultures are treated with at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).
 - A negative (vehicle) control and a positive control are included.
- Treatment Duration:
 - Short-term treatment (e.g., 3-6 hours) with and without S9, followed by a recovery period.
 - Continuous treatment (e.g., 24 hours) without S9.
- Cell Harvest:
 - A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
 - Cells are harvested at a time point that allows for the detection of aberrations, typically about 1.5 to 2 normal cell cycle lengths after the beginning of treatment.
- Chromosome Preparation and Analysis:
 - Harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.
 - Chromosomes are stained, and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded and statistically analyzed.

Reproductive and Developmental Toxicity

PFODA has been shown to adversely affect reproductive and developmental endpoints in animal studies.

Table 4: Reproductive and Developmental Toxicity of **Perfluorooctadecanoic Acid** (PFODA) in Rats

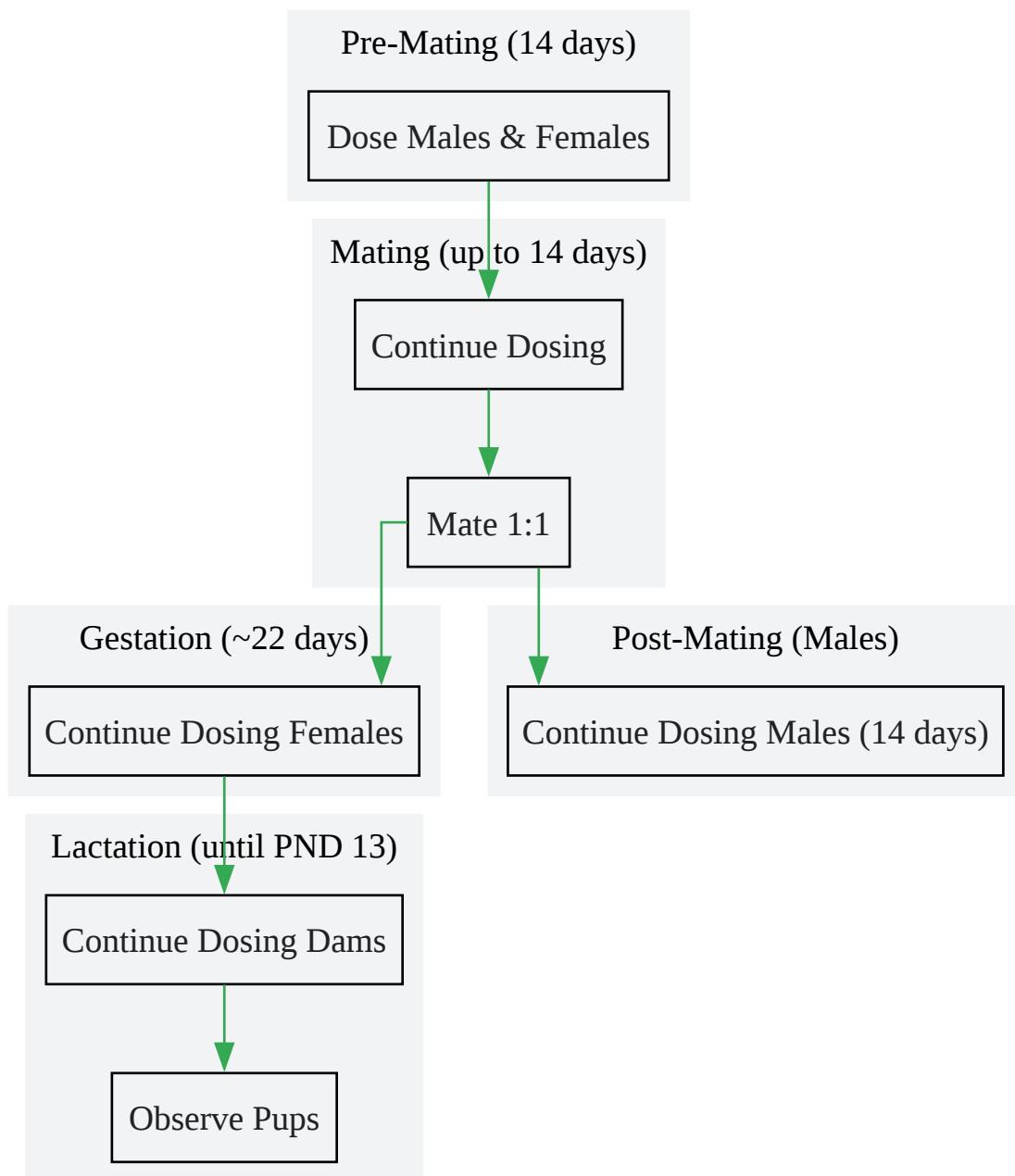
Study Type	Dose Levels (mg/kg/day)	Observed Effects	NOAEL (mg/kg/day)	Reference
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422)	40, 200, 1000	Parental: Decreased body weight (1000 mg/kg/day). Reproductive/Developmental: Decreased number of corpora lutea, implantations, and live pups; decreased pup birth weight and postnatal weight gain (1000 mg/kg/day).	Repeated Dose: 40, Reproductive/Developmental: 200	[5]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.

- Animal Model: Typically, Sprague-Dawley rats are used.
- Dosing:

- At least three dose groups and a control group are used, with at least 10 males and 10 females per group.
- Males are dosed for a minimum of 28 days (14 days pre-mating, during mating, and for 14 days post-mating).
- Females are dosed for 14 days pre-mating and throughout mating, gestation, and lactation until day 13 post-partum.
- Administration is typically via oral gavage.
- Mating: A 1:1 mating ratio is used within each dose group.
- Observations:
 - Parental Animals: Clinical signs, body weight, food consumption, and estrous cycles are monitored. At termination, organs are weighed, and histopathology is performed.
 - Offspring: The number of live and dead pups, pup weight, and clinical signs are recorded. Anogenital distance may also be measured.
- Endpoints:
 - Male Reproductive Performance: Mating and fertility indices, sperm parameters, and testicular histopathology.
 - Female Reproductive Performance: Mating and fertility indices, gestation length, and parturition.
 - Developmental Toxicity: Viability, growth, and development of the F1 generation.



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OECD 422 Experimental Workflow.

Immunotoxicity

PFODA has been shown to modulate the immune system in rodent models.

Table 5: Immunotoxicity of **Perfluorooctadecanoic Acid (PFODA)**

Species	Dosing Regimen	Observed Effects	Reference
Female Harlan Sprague-Dawley Rats	0-2.0 mg/kg/day by oral gavage for 28 days	Decreased phagocytosis by fixed-tissue macrophages in the liver (≥ 0.25 mg/kg/day). No changes in leukocyte subpopulations.	[3][6]
Female B6C3F1/N Mice	0-5.0 mg/kg/week by oral gavage for 4 weeks	Splenic atrophy (5.0 mg/kg/week). Decreased total spleen cells, Ig+ and NK+ cells (5.0 mg/kg/week). Decreased splenic CD3+, CD4+, CD8+, and Mac3+ cells (≥ 1.25 mg/kg/week).	[3][6]

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

The TDAR assay is a functional immunotoxicity test that assesses the ability of the immune system to mount a humoral immune response to a T-cell dependent antigen.

- Animal Model: Commonly used in mice (e.g., C57BL/6).
- Dosing: Animals are treated with the test substance for a specified period.
- Immunization:
 - Animals are immunized with a T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC).
 - The timing of immunization relative to the dosing period is critical.

- Sample Collection: Blood samples are collected at peak primary (IgM) and secondary (IgG) antibody response times.
- Antibody Titer Measurement:
 - Antigen-specific IgM and IgG antibody levels in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Antibody titers from the treated groups are compared to those of the control group to determine if the test substance has an immunosuppressive or immunoenhancing effect.

Carcinogenicity

There is limited direct evidence on the carcinogenicity of PFODA. However, the International Agency for Research on Cancer (IARC) has classified related PFAS compounds.

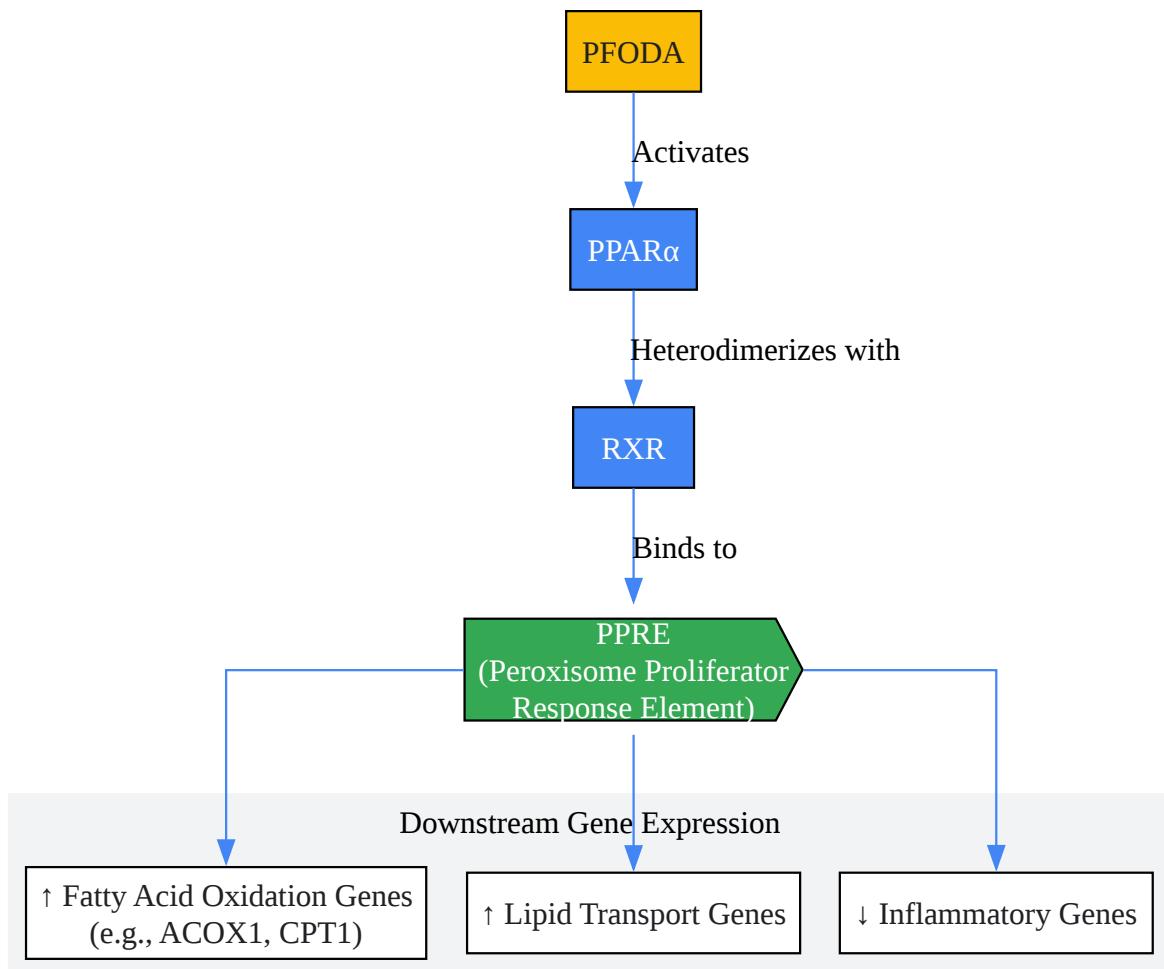
Perfluorooctanoic acid (PFOA) is classified as "carcinogenic to humans" (Group 1), and perfluorooctane sulfonic acid (PFOS) is classified as "possibly carcinogenic to humans" (Group 2B).^{[7][8][9][10][11]} These classifications are based on evidence from human, animal, and mechanistic studies. Given the structural similarities and shared toxicological properties, the carcinogenic potential of PFODA is a concern, although further research is needed for a definitive classification. The National Toxicology Program (NTP) has conducted toxicity studies on PFDA (a common synonym for PFODA), but a full 2-year carcinogenicity bioassay for this specific compound has not been reported in the available search results.^{[12][13][14][15]}

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PFODA are believed to be mediated through multiple molecular mechanisms, with the activation of nuclear receptors playing a central role.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) Signaling

PFODA, like other long-chain PFAS, is a potent activator of PPAR α , a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.



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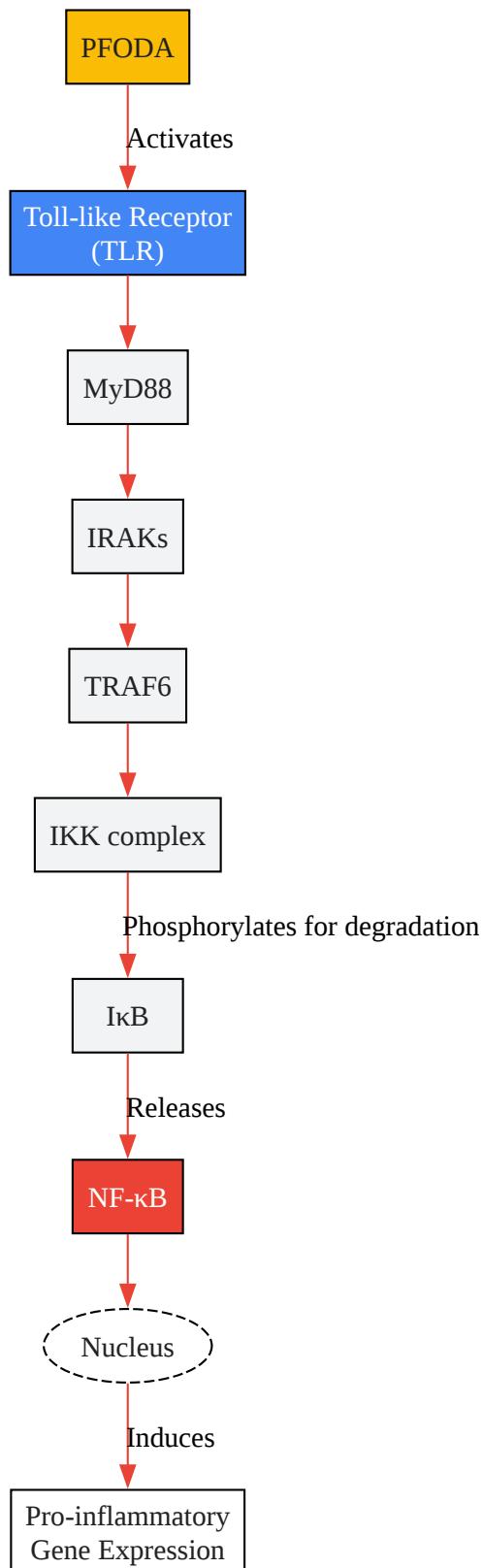
Simplified PPAR α Signaling Pathway Activated by PFODA.

Activation of PPAR α by PFODA leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This can result in increased fatty acid oxidation, altered lipid transport, and modulation of inflammatory responses.

Other Potential Signaling Pathways

Emerging evidence suggests that PFODA may also exert its toxic effects through other signaling pathways, including:

- Toll-Like Receptor (TLR) Signaling: PFODA has been shown to activate the TLR signaling pathway, which plays a crucial role in the innate immune response and can lead to the production of inflammatory cytokines.
- Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a key regulator of inflammation. Activation of TLRs can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory genes.



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Potential Involvement of TLR/NF- κ B Signaling in PFODA Toxicity.

Conclusion

The toxicological profile of **perfluorooctadecanoic acid** is characterized by a range of adverse effects, with hepatotoxicity, immunotoxicity, and reproductive and developmental toxicity being the most prominent. The long biological half-life of PFODA raises concerns about its potential for bioaccumulation and chronic toxicity. The activation of PPAR α is a key molecular initiating event for many of the observed effects, but other pathways, such as TLR and NF- κ B signaling, may also contribute to its toxicity. While direct evidence for the carcinogenicity of PFODA is limited, its structural similarity to other carcinogenic PFAS warrants further investigation. This technical guide provides a foundational understanding of the toxicological properties of PFODA to aid researchers and drug development professionals in risk assessment and the design of future studies.

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